4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide
Description
Properties
Molecular Formula |
C17H15F3N4O |
|---|---|
Molecular Weight |
348.32 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H15F3N4O/c18-17(19,20)12-7-9-13(10-8-12)21-16(25)6-3-5-15-23-22-14-4-1-2-11-24(14)15/h1-2,4,7-11H,3,5-6H2,(H,21,25) |
InChI Key |
NJLFNOMGJUBFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Cyclization
A Chinese patent (CN103613594A) details the use of ultrasound irradiation to accelerate ring-closure reactions.
-
Procedure : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids (e.g., 4-methoxybenzoic acid) in phosphorus oxychloride (POCl₃) at 80–150°C.
-
Conditions : Ultrasonic radiation (40 kHz) for 3–5 hours.
-
Outcomes : Yields range from 35% to 70%, depending on substituents. For example, 4-methoxybenzoic acid yields 70% product, while nitro-substituted analogs yield 40%.
Microwave-Mediated Synthesis
An eco-friendly approach eliminates catalysts by leveraging microwave irradiation .
One-Pot Condensation
A room-temperature method simplifies synthesis using 2-hydrazinopyridine and aldehydes .
-
Procedure : Condensation in ethanol with catalytic acetic acid forms the triazole ring.
-
Conditions : 12–24 hours, ambient temperature.
-
Outcomes : Atom-economical with yields up to 85% for aromatic aldehydes.
Functionalization with the Butanamide Side Chain
After forming the triazolopyridine core, the butanamide group is introduced via acylation or amide coupling .
Acylation of Triazolopyridine
Amide Coupling with 4-(Trifluoromethyl)Aniline
-
Procedure : The butanoic acid intermediate reacts with 4-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt).
-
Conditions : DCM or DMF solvent, 24 hours at room temperature.
-
Outcomes : Final product yields range from 50% to 65%, with purity >95% by HPLC.
Optimization and Yield Considerations
Reaction Parameter Analysis
Challenges and Solutions
-
POCl₃ Handling : Corrosive and moisture-sensitive; requires anhydrous conditions.
-
Microwave Limitations : Specialized equipment needed, but offers rapid synthesis.
-
Byproduct Formation : Column chromatography or recrystallization (e.g., ethanol) improves purity.
Comparative Analysis of Synthetic Routes
Cost-Effectiveness
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridine have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties
- Inhibition of Histone Deacetylases (HDACs)
Agricultural Chemistry Applications
- Pesticide Development
- Plant Growth Regulators
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on various triazolo-pyridine derivatives, including the target compound, revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Antimicrobial Efficacy Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Table 1: Substituent Impact on Physicochemical Properties
*Molecular weight calculated based on analogous structures.
Key Observations :
- Sulfonamide derivatives () exhibit greater polarity due to the sulfonyl group, which may enhance solubility but limit blood-brain barrier penetration .
Functional Group and Chain Length Variations
Table 2: Impact of Functional Groups and Linkers
Key Observations :
- Methanone derivatives () demonstrate rigid binding to RBP4 due to the planar ketone group, whereas the butanamide linker in the target compound may allow conformational flexibility for target engagement .
- Sulfanyl-linked propanamides () may exhibit shorter metabolic half-lives compared to butanamide derivatives due to susceptibility to oxidative cleavage .
Triazolo-Pyridine Isomer Comparisons
Table 3: Isomeric Effects on Activity
Key Observations :
- The [4,3-a] isomer in the target compound is more commonly associated with receptor antagonism (e.g., RBP4 in ), while [1,5-a] isomers () are linked to kinase-targeted therapies due to altered hydrogen-bonding patterns .
Biological Activity
The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide is a member of the triazolopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a triazolopyridine core linked to a butanamide moiety and a trifluoromethylphenyl substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of triazolopyridines possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting that our compound may also exhibit similar antimicrobial efficacy .
- Anticancer Properties: Triazole derivatives are often explored for their anticancer potential. Case studies have reported that triazole-containing compounds can inhibit tumor growth in various cancer cell lines. Preliminary data suggest that 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide may exhibit cytotoxic effects against specific cancer types, warranting further investigation into its mechanism of action .
- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies on structurally related compounds indicate that they can inhibit enzymes involved in inflammatory pathways and cancer progression. This suggests that our compound might play a role in modulating these pathways .
Case Studies
Several studies have focused on the biological activity of triazolopyridine derivatives:
- Anticancer Activity Study:
- Antimicrobial Efficacy:
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Hydrazine intermediate formation | Ethanol, acetic acid, RT | 91% | >95% | |
| Oxidative cyclization | NaOCl, ethanol, 3h, RT | 73% | >99% |
Advanced: How can researchers resolve contradictions in reported biological activity data for triazolo-pyridine derivatives?
Answer:
Contradictions often arise from variations in assay conditions or target selectivity. Methodological strategies include:
- Dose-response profiling : Establish EC50/IC50 curves under standardized conditions (e.g., pH, serum concentration) to compare potency .
- Off-target screening : Use kinase/GPCR panels to identify non-specific interactions that may skew results .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) to isolate structure-activity relationships (SAR) .
Example : Inconsistent antiproliferative activity in triazolo-pyridines may stem from differences in cell line permeability or metabolic stability, necessitating in vitro ADME assays .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., trifluoromethylphenyl protons at δ 7.49–7.31 ppm) and confirms regiochemistry of the triazole ring .
- FTIR : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C19H17F3N4O: 381.1321) .
Advanced: How can computational modeling guide SAR studies for optimizing target affinity?
Answer:
- Docking simulations : Predict binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .
- MD simulations : Assess conformational stability of the butanamide linker in physiological conditions .
Case Study : Modifying the butanamide chain length improved solubility by 40% without compromising target affinity, as predicted by logP calculations .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo) to measure IC50 against targets like PDEs or EGFR .
- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
- Solubility/stability : HPLC-UV quantification in PBS (pH 7.4) to guide formulation .
Advanced: What strategies mitigate metabolic instability in triazolo-pyridine derivatives during preclinical development?
Answer:
- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to the butanamide moiety, improving oral bioavailability .
- Metabolite identification : Use LC-MS/MS to detect hydroxylation or N-dealkylation products in hepatic microsomes .
- Crystallography : Solve co-crystal structures with CYP450 isoforms to identify metabolic hotspots .
Basic: How is purity validated during synthesis, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC : ≥95% purity (λ = 254 nm) with symmetrical peaks indicating no major impurities .
- Elemental analysis : C, H, N within ±0.4% of theoretical values .
- Residual solvents : GC-MS to ensure compliance with ICH limits (e.g., ethanol <5000 ppm) .
Advanced: How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Answer:
- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement using compartmental models .
- Tissue distribution studies : Radiolabeled analogs (e.g., 14C) quantify compound accumulation in target organs .
- Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes to adjust dosing regimens .
Basic: What are the storage and handling requirements to ensure compound stability?
Answer:
- Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
- Solubility : DMSO stock solutions (10 mM) stored at -80°C with <3 freeze-thaw cycles .
Advanced: What orthogonal methods confirm target engagement in cellular models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
